Cas no 2137633-02-2 (2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride)

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride
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- インチ: 1S/C4HClF3NO2S2/c5-13(10,11)2-1-12-3(9-2)4(6,7)8/h1H
- InChIKey: KGUUYWVJQUNXFK-UHFFFAOYSA-N
- ほほえんだ: S1C=C(S(Cl)(=O)=O)N=C1C(F)(F)F
2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01EJC0-2.5g |
2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |
2137633-02-2 | 95% | 2.5g |
$2831.00 | 2023-12-19 | |
A2B Chem LLC | AX57056-10g |
2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |
2137633-02-2 | 95% | 10g |
$5208.00 | 2024-04-20 | |
Aaron | AR01EJKC-500mg |
2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |
2137633-02-2 | 95% | 500mg |
$1251.00 | 2025-02-10 | |
Aaron | AR01EJKC-2.5g |
2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |
2137633-02-2 | 95% | 2.5g |
$3105.00 | 2025-02-10 | |
A2B Chem LLC | AX57056-50mg |
2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |
2137633-02-2 | 95% | 50mg |
$315.00 | 2024-04-20 | |
A2B Chem LLC | AX57056-500mg |
2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |
2137633-02-2 | 95% | 500mg |
$973.00 | 2024-04-20 | |
Aaron | AR01EJKC-250mg |
2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |
2137633-02-2 | 95% | 250mg |
$805.00 | 2025-02-10 | |
1PlusChem | 1P01EJC0-50mg |
2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |
2137633-02-2 | 95% | 50mg |
$380.00 | 2023-12-19 | |
A2B Chem LLC | AX57056-5g |
2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |
2137633-02-2 | 95% | 5g |
$3523.00 | 2024-04-20 | |
Chemenu | CM420141-1g |
2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |
2137633-02-2 | 95%+ | 1g |
$1242 | 2022-12-31 |
2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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5. Book reviews
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chlorideに関する追加情報
Professional Introduction to 2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride (CAS No. 2137633-02-2)
2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 2137633-02-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the thiazole sulfonamide class, characterized by its unique structural features that include a trifluoromethyl group and a sulfonyl chloride moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential building block for novel bioactive molecules.
The trifluoromethyl group is a key structural feature that enhances the lipophilicity and metabolic stability of molecules, which is particularly advantageous in drug design. Its electron-withdrawing nature also influences the electronic properties of adjacent functional groups, thereby modulating reactivity and binding affinity. In contrast, the sulfonyl chloride moiety is known for its reactivity in nucleophilic substitution reactions, allowing for further derivatization into sulfonamides, sulfonates, or other heterocyclic compounds. These characteristics make 2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride a versatile tool for medicinal chemists seeking to develop new therapeutic agents.
Recent advancements in drug discovery have highlighted the importance of heterocyclic scaffolds in medicinal chemistry. Thiazole derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. For instance, thiazole-based compounds have demonstrated efficacy in antimicrobial, anti-inflammatory, and anticancer applications. The introduction of a sulfonyl chloride group into the thiazole core expands the chemical space available for structure-activity relationship (SAR) studies, enabling researchers to fine-tune pharmacological properties.
The sulfonyl chloride functionality serves as a reactive handle for introducing sulfonamide linkages, which are prevalent in many biologically active compounds. Sulfonamides are known for their diverse pharmacological effects, including antibacterial, antiviral, and anti-inflammatory activities. By leveraging the reactivity of the sulfonyl chloride group, researchers can efficiently synthesize sulfonamides with tailored properties for specific therapeutic targets. This underscores the significance of 2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride as a key intermediate in the development of novel sulfonamide-based drugs.
Moreover, the trifluoromethyl substituent plays a crucial role in modulating the pharmacokinetic profile of drug candidates. The fluorine atoms introduce additional polarity and steric hindrance, which can influence absorption, distribution, metabolism, and excretion (ADME) properties. This is particularly relevant in optimizing drug candidates for oral administration or targeted delivery systems. The combination of these structural features makes 2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride an attractive candidate for further exploration in drug development pipelines.
In recent years, computational methods and high-throughput screening (HTS) have accelerated the discovery of novel bioactive compounds. The structural motif present in 2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride aligns well with current trends in medicinal chemistry, where heterocyclic scaffolds are being systematically explored for their potential therapeutic applications. Researchers have utilized this compound as a starting point to develop libraries of derivatives with enhanced binding affinity and selectivity against various biological targets.
One notable area of research involves the synthesis of thiazole-based inhibitors targeting enzyme-catalyzed reactions relevant to diseases such as cancer and inflammation. The sulfonyl chloride group provides an efficient entry point for constructing sulfonamide inhibitors that disrupt key enzymatic pathways. For example, studies have demonstrated that sulfonamides derived from thiazole scaffolds can inhibit enzymes involved in cell proliferation and signal transduction. The presence of the trifluoromethyl group further enhances these interactions by improving binding stability and reducing metabolic degradation.
Another emerging application lies in the agrochemical sector, where thiazole derivatives are being explored as lead compounds for developing novel pesticides and herbicides. The structural versatility of 2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride allows for modifications that optimize activity against plant pathogens while minimizing environmental impact. Such derivatives hold promise for addressing challenges associated with crop protection and sustainable agriculture.
The synthetic utility of 2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride extends beyond pharmaceuticals and agrochemicals. It serves as a valuable building block for materials science applications, particularly in designing organic electronic materials such as OLEDs (organic light-emitting diodes) and conductive polymers. The electron-withdrawing nature of both the trifluoromethyl and sulfonyl chloride groups contributes to enhanced charge transport properties in these materials.
In conclusion,2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride (CAS No. 2137633-02-2) represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features—combining a trifluoromethyl group with a sulfonyl chloride moiety—make it an invaluable intermediate for synthetic chemistry and drug development. Recent research highlights its role in generating novel bioactive molecules with applications ranging from medicine to agriculture and materials science.
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